molecular formula C8H6N4 B12830825 2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile

2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile

Cat. No.: B12830825
M. Wt: 158.16 g/mol
InChI Key: NHTZJZKDTKGLFA-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile is a compound that features an imidazole ring, a versatile and important heterocyclic structure in organic chemistry. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile typically involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of the imidazole derivative reacts with the active methylene group of malononitrile .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its imidazole core, which is present in many bioactive molecules.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile is unique due to the presence of both the imidazole ring and the malononitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-[(3-methylimidazol-4-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H6N4/c1-12-6-11-5-8(12)2-7(3-9)4-10/h2,5-6H,1H3

InChI Key

NHTZJZKDTKGLFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C=C(C#N)C#N

Origin of Product

United States

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